4,4-Dimethyl-2-oxopentanoic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-oxopentanoic acid ethyl ester can be synthesized through the reaction of 4,4-dimethyl-2-oxopentanoic acid with ethanol under basic conditions . The reaction typically involves heating and stirring, followed by purification through distillation or extraction to remove impurities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-oxopentanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Dimethyl-2-oxopentanoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-oxopentanoic acid ethyl ester involves its reactivity as a keto ester. It can participate in various chemical reactions due to the presence of both keto and ester functional groups. These functional groups allow it to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl pivaloylacetate: Similar in structure but with a different substitution pattern.
Methyl 4-oxopentanoate: Another keto ester with a similar backbone.
Uniqueness
4,4-Dimethyl-2-oxopentanoic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4,4-dimethyl-2-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)7(10)6-9(2,3)4/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQCXXLHYGYKLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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